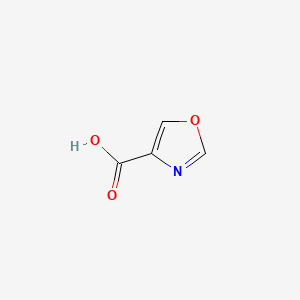

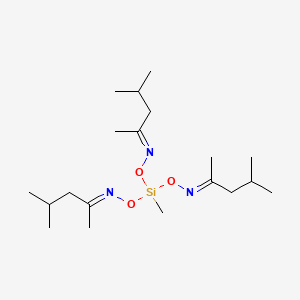

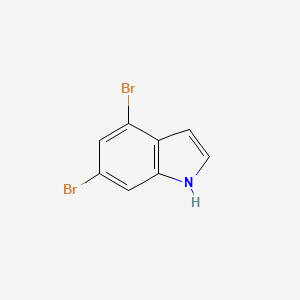

![molecular formula C6H3Cl2N3 B1591004 4,6-Dicloro-7H-pirrolo[2,3-D]pirimidina CAS No. 97337-32-1](/img/structure/B1591004.png)

4,6-Dicloro-7H-pirrolo[2,3-D]pirimidina

Descripción general

Descripción

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.

The exact mass of the compound 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

4,6-Dicloro-7H-pirrolo[2,3-D]pirimidina: es un intermedio valioso en la síntesis farmacéutica. Es particularmente crucial en la producción de inhibidores de quinasas, que son una clase de medicamentos utilizados para tratar diversas enfermedades al inhibir actividades enzimáticas específicas .

Síntesis de Agentes Antitumorales

Este compuesto sirve como un andamiaje para desarrollar agentes contra el cáncer. Sus derivados se han explorado por su potencial para inhibir quinasas de proteínas como PDK1, que desempeñan un papel en el crecimiento y supervivencia de las células cancerosas .

Investigación Antiviral

Los derivados de This compound han mostrado prometedores como agentes antivirales. La estructura del compuesto permite la síntesis de moléculas que pueden interferir con los procesos de replicación viral .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de este compuesto lo convierten en un candidato para el tratamiento de enfermedades inflamatorias. Los investigadores están estudiando su uso en terapias para afecciones como la artritis y otros trastornos inflamatorios crónicos .

Tratamiento de Trastornos Inflamatorios de la Piel

En química medicinal, This compound tiene aplicaciones en la creación de terapias innovadoras para trastornos inflamatorios de la piel. Su capacidad para modular las respuestas inmunitarias es clave en el desarrollo de tratamientos para afecciones como la psoriasis .

Actividad Antituberculosa

La parte pirrolo[2,3-D]pirimidina, a la que pertenece nuestro compuesto, tiene amplias aplicaciones biológicas, incluida la actividad antituberculosa. Forma parte de la investigación en curso para combatir la tuberculosis al atacar las infecciones micobacterianas .

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway by 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .

Action Environment

The action, efficacy, and stability of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Análisis Bioquímico

Biochemical Properties

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions .

Cellular Effects

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine has shown promising biological activities. Some derivatives have exhibited anticancer properties, inhibiting the growth and proliferation of cancer cells . Additionally, certain derivatives have displayed antiviral activity .

Molecular Mechanism

It is known that several Janus kinase (JAK) inhibitors, which interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, have a common pyrrolo[2,3-D]pyrimidine core . This suggests that 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Propiedades

IUPAC Name |

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRULURZFVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560175 | |

| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97337-32-1 | |

| Record name | 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

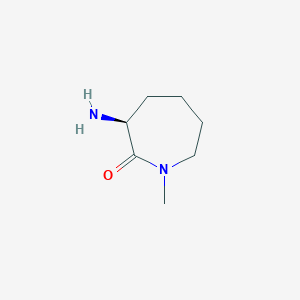

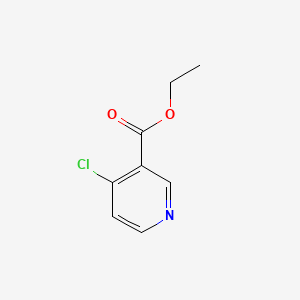

![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

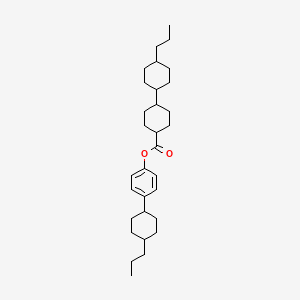

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)